2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide
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Overview
Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide is an organic compound that combines several complex ring systems. These ring systems can endow the compound with specific properties useful in various scientific fields. It's part of a larger category of heterocyclic compounds, known for their diverse reactivity and applicability.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide, you typically start with commercially available starting materials:
Step 1: The synthesis begins with the preparation of the 1,3-benzodioxole derivative by reacting a phenol with a dihaloalkane in the presence of a base to form the 1,3-benzodioxole ring.
Step 2: The oxadiazole ring is formed by cyclization of a suitable amidoxime with an acyl chloride or similar derivative.
Step 3: The pyrrole ring is synthesized by Paal-Knorr synthesis involving diketones and ammonia or primary amines under acidic conditions.
Step 4: The final compound is obtained by combining these intermediate products through amide coupling reactions, usually utilizing coupling reagents like EDCI or DCC.
Industrial Production Methods
On an industrial scale, the same synthetic routes are employed but with optimization for yield and purity. This often involves employing continuous flow reactors to ensure precise control over reaction conditions and minimize unwanted by-products.
Chemical Reactions Analysis
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide can undergo several types of chemical reactions:
Oxidation: It can be oxidized to form various oxides, depending on the reaction conditions and oxidizing agent used.
Reduction: Reduction of the compound can lead to the hydrogenation of certain functional groups, often using catalysts like Pd/C.
Substitution: This compound is amenable to various substitution reactions at its aromatic and heterocyclic rings, often involving halogenation or nitration.
Common reagents used in these reactions include strong acids or bases, transition metal catalysts, and other organic reagents.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide serves as a model compound for studying ring fusion mechanisms and reactivity.
Biology
Biologically, it's used in research for understanding the behavior of multi-ring structures in biological systems. It helps in the study of binding interactions with proteins and other macromolecules.
Medicine
Medically, the compound is researched for potential applications in pharmaceuticals, particularly as a candidate for anti-inflammatory and anti-cancer agents. Its complex structure allows for multiple interaction points with biological targets, making it a valuable scaffold for drug development.
Industry
In industry, it can be used in the development of advanced materials due to its stability and reactivity, providing pathways to new polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide typically involves interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and oxadiazole rings provide a rigid framework that can precisely fit into active sites, while the chlorophenyl group can interact via van der Waals forces and hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds in structure and function include:
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide: Differing by a methyl group, which can alter its biological activity and chemical reactivity.
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromophenyl)acetamide: Where a bromine atom replaces chlorine, impacting its use in medicinal chemistry due to bromine's different electronic properties.
The uniqueness of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide lies in its specific combination of functional groups, which confer unique reactivity and biological interactions not easily replicated by other structures.
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Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4/c22-14-3-1-4-15(10-14)23-19(27)11-26-8-2-5-16(26)21-24-20(25-30-21)13-6-7-17-18(9-13)29-12-28-17/h1-10H,11-12H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMCKZKXKAGSJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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